molecular formula C12H15N B14029121 (1-Phenylcyclopent-3-en-1-yl)methanamine

(1-Phenylcyclopent-3-en-1-yl)methanamine

Cat. No.: B14029121
M. Wt: 173.25 g/mol
InChI Key: CNVNEDUEMXCBNX-UHFFFAOYSA-N
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Description

(1-Phenylcyclopent-3-en-1-yl)methanamine is a bicyclic amine characterized by a cyclopentene ring substituted with a phenyl group and a methanamine moiety. Its structure combines aromaticity (via the phenyl group) with the reactivity of an unsaturated cyclopentene ring and a primary amine.

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

(1-phenylcyclopent-3-en-1-yl)methanamine

InChI

InChI=1S/C12H15N/c13-10-12(8-4-5-9-12)11-6-2-1-3-7-11/h1-7H,8-10,13H2

InChI Key

CNVNEDUEMXCBNX-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC1(CN)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of (1-Phenylcyclopent-3-en-1-yl)methanamine can be achieved through various synthetic routes. One common method involves the reaction of cyclopent-3-en-1-ylmethanamine with phenylmagnesium bromide in the presence of a suitable catalyst . The reaction conditions typically include an inert atmosphere, such as nitrogen or argon, and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(1-Phenylcyclopent-3-en-1-yl)methanamine undergoes several types of chemical reactions, including:

Scientific Research Applications

(1-Phenylcyclopent-3-en-1-yl)methanamine has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Phenylcyclopent-3-en-1-yl)methanamine involves its interaction with specific molecular targets. It acts as a Bronsted base, capable of accepting a proton from a donor molecule . This interaction can influence various biochemical pathways, depending on the specific context in which the compound is used.

Comparison with Similar Compounds

Cyclopentane/Cyclopentene Derivatives

Compound Name Key Structural Features Biological/Chemical Properties Reference
[(1R,3S)-3-(Aminomethyl)cyclopentyl]methanamine Cyclopentane ring, stereochemical centers Enhanced receptor binding due to chirality; potential CNS activity
[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanamine Cyclopentene + piperidine, carbonyl group Likely bioactive due to piperidine and carbonyl; possible protease inhibition
(1-Methoxy-3,3-dimethylcyclobutyl)methanamine Cyclobutane ring, methoxy, dimethyl groups Altered lipophilicity and metabolic stability compared to cyclopentene analogs

Key Differences :

  • Ring Saturation : The cyclopentene ring in the target compound introduces unsaturation, increasing reactivity compared to saturated cyclopentane derivatives (e.g., ’s compound) .
  • Substituent Effects : The phenyl group enhances aromatic interactions, while methoxy or carbonyl groups (in analogs) modify solubility and target specificity .

Phenyl-Substituted Cyclic Amines

Compound Name Key Structural Features Biological/Chemical Properties Reference
Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride Phenyl + alkyne, amine group Triple bond increases rigidity; potential in kinase inhibition
(1-(3-Fluorophenyl)cyclobutyl)methanamine Fluorophenyl + cyclobutane Fluorination improves metabolic stability; antidepressant potential
(1-Phenylcyclopropyl)methanamine Cyclopropane + phenyl, amine High ring strain increases reactivity; possible neuroactive effects

Key Differences :

  • Ring Size : Smaller rings (e.g., cyclopropane in ) exhibit higher strain and reactivity, whereas cyclopentene balances stability and reactivity .
  • Functional Groups: Fluorination () or alkyne incorporation () alters electronic properties and binding affinities compared to the non-fluorinated phenyl group in the target compound .

Amine-Functionalized Bicyclic Compounds

Compound Name Key Structural Features Biological/Chemical Properties Reference
(3-Methylbicyclo[1.1.1]pentan-1-yl)methanamine Bicyclo[1.1.1]pentane, methyl group Unique 3D structure enhances binding to cryptic pockets
[1,1'-Biphenyl]-3-yl(phenyl)methanamine Biphenyl + amine Extended aromatic system may improve DNA intercalation

Key Differences :

  • Bicyclic Frameworks : The bicyclo[1.1.1]pentane in offers distinct spatial geometry, whereas the cyclopentene in the target compound provides planar unsaturation .

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